8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine
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Overview
Description
8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused with a pyrazine ring, with a bromine atom at the 8th position and a methyl group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine can be achieved through various synthetic routes. One common method involves the reaction of 6-methylpyrazine-2-carboxylic acid with hydrazine hydrate to form 6-methylpyrazine-2-carbohydrazide. This intermediate is then cyclized with bromine to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can yield oxides .
Scientific Research Applications
8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, cardiovascular disorders, and diabetes.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Material Science: The compound has applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound is known to act as an inhibitor of certain enzymes and receptors, such as JAK1, JAK2, and RORγt. These interactions can modulate various cellular processes, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine
- 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine
- 5-Bromo-1H-pyrazolo[4,3-b]pyridine
Uniqueness
8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methyl group at specific positions on the triazolopyrazine ring system contributes to its unique reactivity and biological activity .
Properties
Molecular Formula |
C6H5BrN4 |
---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
8-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C6H5BrN4/c1-4-2-11-6(5(7)10-4)8-3-9-11/h2-3H,1H3 |
InChI Key |
BOCGQWUKTXWLDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC=N2)C(=N1)Br |
Origin of Product |
United States |
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